REACTION_CXSMILES
|
C(N(CC)CC)C.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15].[C:16](=O)(OC(Cl)(Cl)Cl)[O:17]C(Cl)(Cl)Cl>ClCCl>[O:15]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[NH:8][C:16]1=[O:17]
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Name
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|
Quantity
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27 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
200 μL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
9.35 g
|
Type
|
reactant
|
Smiles
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C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was then maintained below 10° C. for 6 hours
|
Duration
|
6 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then quenched by the addition of water (50 mL) and ethanol (20 mL)
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
poured into 400 mL of water
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Type
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FILTRATION
|
Details
|
After filtration
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Type
|
WASH
|
Details
|
the filter cake was washed with hydrochloric acid (10%) and water
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(NC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 235.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |